Welcome to the BenchChem Online Store!
molecular formula C7H9BrN2S B189953 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 143150-92-9

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No. B189953
M. Wt: 233.13 g/mol
InChI Key: VJHFJWBPUCAWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058440B2

Procedure details

2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (600.0 g) was suspended in water (6.0 L), and 48% hydrobromic acid (4.2 L) was added dropwise thereto at 5 to 15° C. A solution of sodium nitrite (367.2 g) in water (1.8 L) was added dropwise thereto at 0 to 5° C. over 1.5 hours, and the reaction mixture was heated to 30° C., followed by stirring for 24 hours. The resultant mixture was made strongly basic (pH 12.5) with 5N aqueous sodium hydroxide (6.0 L). The aqueous layer was extracted with toluene twice (12.0 L, 6.0 L), and the toluene layers were combined. The combined toluene layer was dried over sodium sulfate anhydrate (1202.0 g), and after any insoluble material was filtered off, the mother liquor was concentrated at 40° C. under reduced pressure, to thereby give 557.6 g of the title compound.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
4.2 L
Type
reactant
Reaction Step Two
Quantity
367.2 g
Type
reactant
Reaction Step Three
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 L
Type
reactant
Reaction Step Five
Name
Quantity
6 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH2:5][N:6]([CH3:11])[CH2:7][CH2:8][C:9]=2[N:10]=1.[BrH:12].N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:12][C:2]1[S:3][C:4]2[CH2:5][N:6]([CH3:11])[CH2:7][CH2:8][C:9]=2[N:10]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
NC=1SC=2CN(CCC2N1)C
Step Two
Name
Quantity
4.2 L
Type
reactant
Smiles
Br
Step Three
Name
Quantity
367.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.8 L
Type
solvent
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
6 L
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
by stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5 to 15° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene twice (12.0 L, 6.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined toluene layer was dried over sodium sulfate anhydrate (1202.0 g)
FILTRATION
Type
FILTRATION
Details
after any insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated at 40° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1SC=2CN(CCC2N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 557.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.